Di(isoxazol-4-yl)methanone
CAS No.:
Cat. No.: VC18524521
Molecular Formula: C7H4N2O3
Molecular Weight: 164.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N2O3 |
|---|---|
| Molecular Weight | 164.12 g/mol |
| IUPAC Name | bis(1,2-oxazol-4-yl)methanone |
| Standard InChI | InChI=1S/C7H4N2O3/c10-7(5-1-8-11-3-5)6-2-9-12-4-6/h1-4H |
| Standard InChI Key | WMGGWIZHRUYGAZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=NO1)C(=O)C2=CON=C2 |
Introduction
Structural and Molecular Characteristics
Di(isoxazol-4-yl)methanone (C₇H₄N₂O₃) consists of two isoxazole moieties connected via a ketone bridge. The isoxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom, contributing to its electronic and steric properties. Key structural features include:
Crystallographic studies reveal that the molecule adopts a planar conformation, with bond angles and lengths consistent with aromatic heterocycles . The carbonyl group enhances polarity, influencing solubility and reactivity.
Synthetic Methodologies
Fe(II)-Catalyzed Isoxazole Isomerization
Serebryannikova et al. demonstrated that FeCl₂·4H₂O catalyzes the isomerization of 4-acyl-5-methoxyisoxazoles to isoxazole-4-carboxylates under mild conditions (dioxane, 105°C). This method offers yields up to 93% and is scalable for derivatives .
Nitrile Oxide Cycloaddition (NOC)
The BHMS protocol (Bode, Hachisu, Matsuura, Suzuki) utilizes triethylamine or sodium enolates to synthesize sterically hindered isoxazoles. This method is particularly effective for fused aromatic systems, achieving yields of 72–94% .
Multicomponent Reactions
Bis(isoxazolyl)methanones can be synthesized via one-pot reactions involving α,ω-dithiols, formaldehyde, and 2,4-pentanedione. Subsequent cyclization with hydroxylamine hydrochloride yields target compounds in >90% purity .
Table 1: Representative Synthetic Routes
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Fe(II)-catalyzed isomerization | Dioxane, 105°C, FeCl₂·4H₂O | 66–93 | |
| BHMS protocol | Triethylamine, RT | 72–94 | |
| Multicomponent reaction | Ethanol, 60°C, NH₂OH·HCl | 97 |
Physicochemical Properties
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Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but insoluble in water .
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Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the labile isoxazole ring .
Biological and Pharmacological Applications
Antimicrobial Activity
Bis-isoxazole derivatives exhibit broad-spectrum activity against pathogens such as Escherichia coli and Staphylococcus aureus. In a comparative study, compounds with electron-withdrawing substituents showed MIC values of 8–16 µg/mL, outperforming standard antibiotics .
Table 2: Biological Activity of Isoxazole Derivatives
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